1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane
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Overview
Description
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane is a chemical compound known for its unique bicyclic structure. This compound features a bicyclo[2.2.2]octane core substituted with a propyl group and a trifluorophenyl group. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group modifications to introduce the propyl and trifluorophenyl groups . The reaction conditions often involve the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids
Reduction: Formation of alkanes or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A core structure found in many natural products and synthetic analogs.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Bicyclo[1.1.1]pentane: Another bioisostere with a shorter C-C distance and different lipophilicity.
Uniqueness
1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
389874-00-4 |
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Molecular Formula |
C17H21F3 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H21F3/c1-2-3-16-4-7-17(8-5-16,9-6-16)12-10-13(18)15(20)14(19)11-12/h10-11H,2-9H2,1H3 |
InChI Key |
FLRIRFBAQXAZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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